molecular formula C12H14O5 B12442940 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)-

2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)-

Cat. No.: B12442940
M. Wt: 238.24 g/mol
InChI Key: NCPKRIPFNFIXOK-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- is an organic compound with the molecular formula C12H14O5 It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-(2,4,6-trimethoxyphenyl)propanoic acid.

    Reduction: Formation of 3-(2,4,6-trimethoxyphenyl)propanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- involves its interaction with molecular targets and pathways. The methoxy groups enhance its reactivity and ability to participate in various chemical reactions. It can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-(2,4,6-trimethoxyphenyl)- is unique due to the specific arrangement of methoxy groups on the phenyl ring. This arrangement influences its chemical reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKRIPFNFIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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